1-(4-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid

regioselectivity isoxazole SAR

1-(4-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid (CAS 1780529-01-2) is a heterocyclic building block consisting of a cyclopropane carboxylic acid core fused to a 4-methylisoxazole ring (SMILES: Cc1cnoc1C1(C(=O)O)CC1). With a molecular formula of C8H9NO3 and a molecular weight of 167.16 g/mol, it belongs to a class of constrained, sp³-rich carboxylic acids widely used in medicinal chemistry to introduce conformational rigidity and improve pharmacokinetic profiles of drug candidates.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
Cat. No. B13615734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCC1=C(ON=C1)C2(CC2)C(=O)O
InChIInChI=1S/C8H9NO3/c1-5-4-9-12-6(5)8(2-3-8)7(10)11/h4H,2-3H2,1H3,(H,10,11)
InChIKeyYHPNPFOTKFXEOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid: Structural and Synthetic Baseline for Procurement Decisions


1-(4-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid (CAS 1780529-01-2) is a heterocyclic building block consisting of a cyclopropane carboxylic acid core fused to a 4-methylisoxazole ring (SMILES: Cc1cnoc1C1(C(=O)O)CC1) . With a molecular formula of C8H9NO3 and a molecular weight of 167.16 g/mol, it belongs to a class of constrained, sp³-rich carboxylic acids widely used in medicinal chemistry to introduce conformational rigidity and improve pharmacokinetic profiles of drug candidates [1]. Its commercial availability as a 95% pure synthetic intermediate makes it a candidate for structure-activity relationship (SAR) exploration in programs targeting receptors such as P2X3 and lysophosphatidic acid receptors .

Why Generic Substitution with Close Analogs of 1-(4-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid Risks Project Failure


Simple in-class substitution without rigorous validation can derail a medicinal chemistry program. The isoxazole ring's substitution pattern dramatically influences both the pKa of the carboxylic acid (affecting bioavailability and target engagement) and the orientation of the cyclopropane vector, which determines the trajectory of pendant groups in the binding pocket [1]. For example, the regioisomeric 1-(3-methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid (CAS 1469286-26-7) has been employed as a key intermediate in bromodomain inhibitor patents, while the 4-methyl isomer offers a distinct electronic and steric environment that can alter target selectivity [2]. Thus, substituting one regioisomer for another without comparative binding and pharmacokinetic data can lead to loss of potency, reduced metabolic stability, or unexpected off-target activity.

Quantitative Evidence Guide: How 1-(4-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid Differentiates from Competitor Building Blocks


Regioisomeric Differentiation from 3-Methyl and 5-Methyl Isoxazole Analogs

The 4-methyl substitution on the isoxazole ring creates a distinct electronic and steric environment compared to the 3-methyl isomer (CAS 1469286-26-7). In bromodomain inhibitor programs, the 3-methyl isomer is utilized as a key intermediate [1], while the 4-methyl isomer provides an alternative vector for derivatization, potentially altering the binding mode and selectivity profile. The synthetic route to the 4-methyl isomer also differs, requiring specific starting materials (e.g., 4-methylisoxazole-5-carboxylate esters) that are not interchangeable with those for the 3-methyl analog.

regioselectivity isoxazole SAR

Predicted Physicochemical Properties vs. 3-Methyl Analog

Computational prediction (using ACD/Labs or ChemAxon) indicates that 1-(4-methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid has a calculated logP of approximately 0.8 and a pKa (acid) of about 3.8, whereas the 3-methyl isomer exhibits a slightly higher logP (~1.0) due to differences in the orientation of the methyl group relative to the heteroatoms [1]. These subtle differences can influence solubility, permeability, and plasma protein binding.

logP pKa drug-likeness

Synthetic Accessibility and Purity Benchmarking

The target compound is commercially available with a typical purity of 95% (HPLC) . In contrast, the 5-methyl regioisomer (1-(5-methyl-3-isoxazolyl)cyclopropanecarboxylic acid, CAS 1352542-62-1) is less commonly stocked and often requires custom synthesis, which can lead to longer lead times and variable yields . The reliable supply and defined purity of the 4-methyl isomer reduce procurement risk for high-throughput screening campaigns.

synthesis purity building block

Role as a Key Intermediate in P2X3 Antagonist and LPA Receptor Antagonist Patents

Several patent applications (e.g., WO2006/099163, US2011/0034450) disclose oxazole-substituted cyclopropane carboxylic acids as intermediates for P2X3 and lysophosphatidic acid (LPA) receptor antagonists [1][2]. The 4-methyl substitution appears in specific exemplified compounds, suggesting it imparts favorable binding interactions or metabolic stability. While direct biological data for the free acid are not disclosed, the repeated appearance of this scaffold in intellectual property portfolios indicates its strategic value in hit-to-lead programs.

P2X3 LPA receptor antagonist patent

High-Impact Application Scenarios for 1-(4-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid Based on Differentiated Evidence


Hit-to-Lead Optimization for P2X3 Antagonists in Chronic Pain

When developing a novel series of P2X3 antagonists, the 4-methylisoxazole-cyclopropane carboxylic acid scaffold can serve as a key building block to introduce conformational constraint and modulate acidity (predicted pKa ~3.8). The regioisomeric control ensures that the vector of the carboxylic acid aligns correctly with critical arginine residues in the P2X binding pocket, as inferred from patent SAR [1]. Using the 3-methyl analog would alter this vector and likely reduce potency, highlighting the importance of regioisomeric fidelity.

Synthesis of LPA Receptor Antagonists for Fibrotic Diseases

Lysophosphatidic acid (LPA) receptor antagonists often require a cyclopropane carboxylic acid warhead. The 4-methyl substitution on the isoxazole ring provides a favorable logP (~0.8) that balances solubility and permeability, a crucial factor for oral bioavailability in fibrosis models [1]. Procurement of the high-purity building block (95%) ensures reliable scale-up for in vivo studies.

Design of Bromodomain Inhibitors with Improved Selectivity

While the 3-methyl isomer has been used in BET bromodomain inhibitors (US20150148333A1), the 4-methyl variant offers an alternative vector for attachment of the benzodiazepine moiety, potentially yielding compounds with enhanced selectivity for BRD4 over BRD2/3 [1]. Computational docking studies can exploit the distinct electron distribution of the 4-methylisoxazole to achieve a unique binding mode.

Fragment-Based Drug Discovery (FBDD) Library Enrichment

The compound’s low molecular weight (167 Da), combined with its balanced logP and high purity, makes it an ideal fragment for FBDD libraries. Its regioisomeric uniqueness adds diversity to existing isoxazole-cyclopropane acid collections, enabling the exploration of novel chemical space in fragment screening against targets like PRMT3 or GroEL/GroES [1].

Quote Request

Request a Quote for 1-(4-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.